2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol
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Overview
Description
2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C9H21NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 2-methylpentan-3-ylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol typically involves the reaction of propane-1,3-diol with 2-methylpentan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols .
Scientific Research Applications
2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound is structurally similar but lacks the 2-methylpentan-3-ylamino group.
2-Amino-1,3-propanediol: Another similar compound with a simpler structure, used in the synthesis of various organic molecules.
Uniqueness: 2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol is unique due to the presence of the 2-methylpentan-3-ylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
Molecular Formula |
C9H21NO2 |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-(2-methylpentan-3-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H21NO2/c1-4-9(7(2)3)10-8(5-11)6-12/h7-12H,4-6H2,1-3H3 |
InChI Key |
KHJQZALINBTLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC(CO)CO |
Origin of Product |
United States |
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